molecular formula C17H17N3O3 B5418771 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide

2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide

Cat. No. B5418771
M. Wt: 311.33 g/mol
InChI Key: ODOCMLMMUHYKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide, also known as MBX-8025, is a novel compound that has been developed for the treatment of metabolic disorders such as dyslipidemia and nonalcoholic steatohepatitis (NASH). This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide is a selective agonist of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity in preclinical models of metabolic disorders. These effects are thought to be mediated through the activation of the PPARα pathway. In addition, this compound has been shown to reduce inflammation in the liver and improve liver function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide for lab experiments is its selectivity for PPARα, which allows for the specific study of this pathway in metabolic disorders. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide. One area of interest is the evaluation of this compound in clinical trials for the treatment of dyslipidemia and NASH. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on other pathways involved in metabolic disorders. Finally, the development of more potent and selective PPARα agonists may lead to improved therapeutic options for metabolic disorders.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-methoxyphenol, which is reacted with chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetophenone. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-amine to form this compound.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide has been extensively studied in preclinical models of metabolic disorders such as dyslipidemia and NASH. In these models, this compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity. These effects are thought to be mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(1-methylbenzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-20-15-6-4-3-5-14(15)18-17(20)19-16(21)11-23-13-9-7-12(22-2)8-10-13/h3-10H,11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOCMLMMUHYKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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